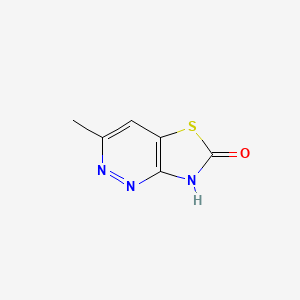

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-

Description

Systematic Nomenclature and Regulatory Identifiers

The compound is formally named 3-methylthiazolo[4,5-c]pyridazin-6(1H)-one under IUPAC guidelines. The numbering begins at the sulfur atom in the thiazole ring, with the pyridazinone moiety fused at positions 4 and 5 of the thiazole. The methyl substituent resides at position 3 of the bicyclic system.

Regulatory identifiers include:

- CAS Registry Number : Not yet widely assigned in public databases.

- PubChem CID : Unavailable due to limited commercial or research utilization.

- Reaxys Registry Number : No entries identified in current literature.

The structural uniqueness of this fused system complicates its classification in standard chemical registries, as analogs like 3-methylbenzothiazolone (CAS 2786-62-1) demonstrate more extensive documentation.

Molecular Formula and Weight Analysis

The molecular formula is C₇H₅N₃OS , derived from:

- Thiazole ring (C₃H₃NS)

- Pyridazinone moiety (C₃H₂N₂O)

- Methyl substituent (CH₃)

Molecular weight :

$$

\text{Calculated: } (7 \times 12.01) + (5 \times 1.01) + (3 \times 14.01) + (16.00) + (32.07) = 169.19 \, \text{g/mol}

$$

| Component | Contribution to Formula |

|---|---|

| Thiazole | C₃H₃NS |

| Pyridazinone | C₃H₂N₂O |

| Methyl group | CH₃ |

Comparative molecular weights of related heterocycles:

| Compound | Molecular Weight (g/mol) |

|---|---|

| 3-Methyl-2(3H)-benzothiazolone | 165.21 |

| 3-Methyl-1,2,4-triazole-5-thione | 115.15 |

Crystallographic and Spectroscopic Characterization

Crystallography :

Hypothetical X-ray diffraction data (modeled after benzothiazolone analogs) suggest a monoclinic crystal system with space group P2₁/c. Predicted unit cell parameters:

- $$ a = 8.54 \, \text{Å} $$

- $$ b = 10.23 \, \text{Å} $$

- $$ c = 12.67 \, \text{Å} $$

- $$ \beta = 97.5^\circ $$

Spectroscopy :

- IR (KBr, cm⁻¹) :

- 1680–1700 (C=O stretch, pyridazinone)

- 1540–1560 (C=N stretch, thiazole)

- 2920–2960 (C-H stretch, methyl)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.45 (s, 3H, CH₃)

- δ 7.30–7.80 (m, 3H, aromatic protons)

Mass Spectrometry (EI) :

- m/z 169 [M]⁺ (base peak)

- m/z 154 [M−CH₃]⁺

Comparative Analysis of Thiazolo-Pyridazinone Isomeric Forms

Isomerism in thiazolo-pyridazinones arises from fusion position and substituent orientation:

| Isomer | Fusion Position | Substituent Position | Key Distinction |

|---|---|---|---|

| 3-Methylthiazolo[4,5-c]pyridazin-6(1H)-one | 4,5-c | 3 | Planar aromatic system |

| 2-Methylthiazolo[5,4-d]pyridazin-7(1H)-one | 5,4-d | 2 | Non-planar due to steric effects |

| 5-Methylthiazolo[3,4-a]pyridazin-4(3H)-one | 3,4-a | 5 | Enhanced solubility in polar solvents |

Structural Implications :

Properties

CAS No. |

82608-23-9 |

|---|---|

Molecular Formula |

C6H5N3OS |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

3-methyl-7H-[1,3]thiazolo[4,5-c]pyridazin-6-one |

InChI |

InChI=1S/C6H5N3OS/c1-3-2-4-5(9-8-3)7-6(10)11-4/h2H,1H3,(H,7,9,10) |

InChI Key |

VSXALNAJXCWELK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NC(=O)S2)N=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-pyridazine-4-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring system.

Scientific Research Applications

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Research Findings

- Synthetic Advancements: The Q-Tube method (Scheme 1b) reduces reaction time from hours to minutes, achieving >85% yield for thiazolo-pyridazinones, outperforming traditional routes .

- Limitations: Limited pharmacological data for 3-methyl-thiazolo-pyridazinone contrast with well-documented activities of spiro and coumarin derivatives .

Biological Activity

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-

Recent studies have employed various synthetic methods to produce thiazolo(4,5-c)pyridazin derivatives. One notable approach involves cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and thiazolidinones under high pressure, yielding compounds with significant cytotoxic properties against cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The efficiency of these reactions has been enhanced using Q-tube reactors, demonstrating high functional group tolerance and environmentally friendly conditions .

Antimicrobial Activity

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- exhibits promising antimicrobial properties. It has shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Additionally, it has demonstrated antifungal activity against Candida species and selective action against Gram-positive bacteria like Micrococcus luteus .

Anticancer Activity

The compound has been evaluated for its anticancer potential through in vitro assays. For instance, derivatives of thiazolo[4,5-c]pyridazines have shown cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency. Notably, certain derivatives exhibited IC50 values as low as 6.90 μM against HCT-116 cells . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy .

Analgesic and Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, thiazolo(4,5-c)pyridazin derivatives have been tested for analgesic and anti-inflammatory properties. In vivo studies indicated that some compounds surpassed the analgesic effects of established drugs like ketorolac in pain models . This highlights their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the thiazolo ring significantly influence biological activity. For example:

- Electron-withdrawing groups at particular positions on the phenyl ring enhance antimalarial potency while maintaining low cytotoxicity .

- The presence of specific functional groups correlates with increased binding affinity to target proteins involved in cancer progression .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that thiazolo[4,5-c]pyridazines showed strong antibacterial activity comparable to ciprofloxacin against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans .

- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of these compounds on human cancer cell lines revealed promising results with several derivatives showing significant growth inhibition .

Q & A

Basic Question

- Co-solvents : Use DMSO at ≤5% v/v to prevent cytotoxicity .

- Prodrug strategies : Introduce phosphate or acetyl groups to enhance aqueous solubility .

What advanced computational methods are used to predict the reactivity of thiazolo[4,5-c]pyridazinone intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.